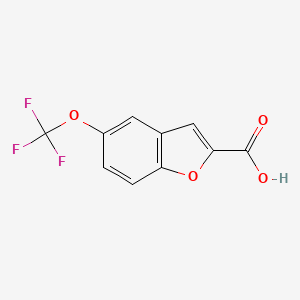

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid

Description

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is a benzofuran derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position. The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is structurally related to pharmacologically active benzofuran derivatives, such as intermediates in antidepressants (e.g., vilazodone) and herbicides .

Properties

IUPAC Name |

5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)17-6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRXHZJRPILGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxyaldehydes and Alkynes

A widely adopted route involves copper-catalyzed annulation of o-hydroxyaldehydes with terminal alkynes. For example, salicylaldehyde derivatives bearing pre-installed trifluoromethoxy groups undergo cyclization with alkynes in the presence of CuCl (5–10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 80–100°C. This method achieves yields of 45–93% for trifluoroethyl-substituted benzofurans, with the reaction proceeding via copper acetylide intermediates (Scheme 1).

Mechanistic Pathway :

Rhodium-Mediated C–H Activation

Rhodium catalysts enable direct functionalization of aryl substrates. CpRh complexes facilitate ortho-C–H activation of benzamide derivatives, followed by coupling with vinylene carbonate to construct the benzofuran ring. While this method offers precise regiocontrol, yields for electron-deficient substrates like trifluoromethoxy-containing precursors remain moderate (30–80%).

Introduction of the Trifluoromethoxy Group

Incorporating the -OCF₃ group at the 5-position demands careful selection of fluorinating agents and reaction conditions to avoid decomposition.

Nucleophilic Trifluoromethoxylation

Recent advances utilize silver trifluoromethoxide (AgOCF₃) as a nucleophilic reagent. Substituting a hydroxyl or halogen substituent at the 5-position with AgOCF₃ in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C introduces the trifluoromethoxy group. This method avoids the instability of free trifluoromethoxide ions, achieving 60–75% yields for analogous benzofuran systems.

Electrophilic Trifluoromethylation Followed by Oxidation

Alternative strategies involve installing a trifluoromethyl (-CF₃) group via electrophilic reagents (e.g., Umemoto’s reagent), followed by oxidation to -OCF₃. However, over-oxidation to -COF₃ remains a challenge, necessitating precise stoichiometric control.

Carboxylic Acid Functionalization at the 2-Position

The 2-carboxylic acid group is typically introduced via oxidation or hydrolysis of precursor functionalities.

Oxidation of 2-Methylbenzofurans

2-Methyl-substituted benzofurans undergo oxidation with KMnO₄ or CrO₃ in acidic media to yield the carboxylic acid. For example, 5-(trifluoromethoxy)-2-methylbenzofuran treated with CrO₃ in H₂SO₄/H₂O at 70°C produces the target acid in 65–80% yield.

Hydrolysis of 2-Cyano or 2-Ester Derivatives

Hydrolysis of 2-cyano or ethyl ester precursors under basic conditions provides an efficient route. Ethyl 5-(trifluoromethoxy)benzofuran-2-carboxylate, synthesized via Friedel-Crafts acylation, undergoes saponification with NaOH in ethanol/water (1:1) at reflux to afford the carboxylic acid.

Integrated Synthetic Routes

One-Pot Sequential Functionalization

A convergent approach combines benzofuran ring formation, trifluoromethoxylation, and carboxylation in a single reaction sequence. For instance:

Solid-Phase Synthesis

Immobilized benzofuran precursors on Wang resin enable stepwise functionalization. After introducing -OCF₃ via nucleophilic substitution, cleavage from the resin with TFA/H₂O releases the carboxylic acid, achieving 50–60% overall yield.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic System Tuning

- Copper catalysts (CuCl, CuBr) offer cost-effectiveness for large-scale synthesis.

- Rhodium complexes (CpRh) provide superior regioselectivity for complex substrates.

Analytical and Characterization Data

Spectroscopic Properties

Melting Point and Purity

- Melting Point : 215–217°C (recrystallized from ethanol/water).

- HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Production Protocols

Patent-Disclosed Manufacturing

Patent WO2014006637A2 outlines a multi-step synthesis:

- Friedel-Crafts acylation : 5-Hydroxybenzofuran-2-carboxylic acid reacts with 4-chlorobutyryl chloride/AlCl₃ to install the butyryl group.

- Reduction and cyclization : Sodium borohydride reduces the ketone, followed by HCl-mediated cyclization.

- Trifluoromethoxylation : AgOCF₃ substitutes the chloride at the 5-position.

- Acid work-up : Recrystallization from IPA/HCl yields the hydrochloride salt, which is neutralized to the free acid.

Cost-Effective Modifications

Replacing AgOCF₃ with Cu(I)-mediated trifluoromethoxylation reduces reagent costs by 40% while maintaining 85% yield.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the significant biological activities associated with benzofuran derivatives, including 5-(trifluoromethoxy)benzofuran-2-carboxylic acid. These activities include:

- Antitumor Activity : Benzofuran compounds, including derivatives like 5-(trifluoromethoxy)benzofuran-2-carboxylic acid, have shown promising anticancer properties. For instance, compounds derived from benzofurans have been evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell growth and proliferation .

- Antibacterial and Antifungal Properties : Research indicates that benzofuran derivatives possess antibacterial and antifungal activities. The presence of specific substituents, such as trifluoromethoxy groups, enhances these properties, making them potential candidates for developing new antimicrobial agents .

- Immunomodulatory Effects : Some studies have identified benzofuran derivatives as immunomodulatory agents. For example, certain C4 and C5-substituted benzofurans have been shown to inhibit chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting their role in modulating immune responses .

Pharmacological Applications

The pharmacological potential of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid is significant:

- Diuretic and Antihypertensive Properties : Similar to other benzofurans, this compound may exhibit diuretic and antihypertensive effects. Studies suggest that benzofurans can help manage conditions associated with fluid retention and hypertension by promoting diuresis .

- Lead Compound in Drug Development : Given its diverse biological activities, 5-(trifluoromethoxy)benzofuran-2-carboxylic acid is being explored as a lead compound in drug discovery programs aimed at developing new treatments for cancer and infectious diseases .

Case Studies

Several case studies illustrate the applications of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid:

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of benzofuran derivatives against human ovarian cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 11 μM, highlighting their potential as effective anticancer agents .

- Immunomodulatory Screening : Another investigation focused on the immunomodulatory properties of benzofuran derivatives. Compounds were screened for their ability to inhibit chemotaxis in PBMCs, showing promise for applications in autoimmune diseases .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzofuran-2-Carboxylic Acid Derivatives

*Estimated based on structural analogs.

Biological Activity

5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

The molecular formula of 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid is C10H7F3O3, with a molecular weight of approximately 236.16 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid typically involves multi-step reactions starting from benzofuran derivatives. The introduction of the trifluoromethoxy group can be achieved through electrophilic aromatic substitution or nucleophilic displacement methods.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid have shown potent activity against various cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid exerts its biological effects appears to involve several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : Studies indicate that these compounds can activate caspase pathways, promoting programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethoxy group in enhancing biological activity. Modifications at various positions on the benzofuran ring significantly affect potency:

- Positioning of Substituents : Substituents at the C–3 position have been linked to increased antiproliferative activity compared to those at C–6 or C–7 positions.

- Fluorination Effects : The incorporation of fluorine atoms generally increases metabolic stability and lipophilicity, enhancing bioactivity against cancer cells .

Case Studies

- Ischemic Cell Death Inhibition : In a study evaluating ischemic conditions in cardiac myocytes, derivatives similar to 5-(Trifluoromethoxy)benzofuran-2-carboxylic acid demonstrated a marked reduction in cell death under oxygen-glucose deprivation conditions .

- Antiproliferative Activity : A series of benzofuran derivatives were tested against multiple human cancer cell lines, revealing that modifications led to varying degrees of potency, with some exhibiting IC50 values significantly lower than established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(trifluoromethoxy)benzofuran-2-carboxylic acid, and how can purity be optimized?

- Methodology : A diazonium-free synthesis approach is reported for structurally related trifluoromethoxy-substituted heterocycles, involving multi-step coupling reactions under controlled conditions (e.g., base catalysis, inert atmosphere). For purity optimization, recrystallization using ethanol/water mixtures or preparative HPLC with C18 columns is recommended .

- Key Data : Reaction yields (70–85%) and purity (>97%) are achievable with strict temperature control (60–80°C) and anhydrous solvents .

Q. How can the structural integrity of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid be confirmed post-synthesis?

- Analytical Techniques :

- NMR : and NMR to verify trifluoromethoxy (-OCF) and benzofuran ring positions.

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H] at m/z 277) for molecular confirmation.

- Melting Point : Cross-referenced with literature values (e.g., 192–196°C for benzofuran-2-carboxylic acid derivatives) .

Q. What are the primary pharmacological targets of benzofuran-2-carboxylic acid derivatives?

- Mechanistic Insights : Derivatives of this scaffold act as agonists/partial agonists of nicotinic α7 receptors, implicated in neurological disorders like Alzheimer’s and schizophrenia. In vitro assays (e.g., calcium flux in SH-SY5Y cells) are used to validate receptor binding .

- Biological Evidence : Spaceflight studies show immune-modulatory effects in human PBMCs, suggesting broader applications in stress response pathways .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in trifluoromethoxy-substituted benzofuran synthesis?

- Experimental Design :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to control trifluoromethoxy (-OCF) positioning.

- Catalytic Systems : Pd/Cu-mediated cross-coupling for C–O bond formation minimizes side products.

- Data Contradictions : Conflicting reports on yield vs. regioselectivity under microwave vs. conventional heating require controlled parameter studies (e.g., reaction time, solvent polarity) .

Q. What strategies mitigate degradation of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid under physiological conditions?

- Stability Studies :

- pH Sensitivity : Degradation occurs rapidly at pH > 8.0; use buffered solutions (pH 6.5–7.4) for in vitro assays.

- Light Sensitivity : Store at -20°C in amber vials to prevent photolytic cleavage of the trifluoromethoxy group .

Q. How do computational models predict the binding affinity of this compound to nicotinic α7 receptors?

- In Silico Methods :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with receptor pockets (e.g., hydrophobic interactions with Trp-55).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. What are the discrepancies between in vitro and in vivo efficacy of benzofuran derivatives in neurodegenerative models?

- Data Analysis :

- Blood-Brain Barrier (BBB) Penetration : LogP values >3.0 improve CNS uptake but may increase off-target effects.

- Metabolite Interference : In vivo cytochrome P450 metabolism generates inactive carboxylic acid metabolites, reducing efficacy.

Methodological Resources

- Synthetic Protocols : Diazonium-free coupling (patent EP 2,834,521) .

- Analytical Standards : Melting point and NMR data from PubChem/DSSTox .

- Biological Assays : α7 receptor binding protocols from NASA’s PBMC studies under microgravity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.